1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt

説明

1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt is a useful research compound. Its molecular formula is C5H7N5O3 and its molecular weight is 185.14. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt, commonly referred to as ammonium urate, is a derivative of uric acid and plays a significant role in purine metabolism. Understanding its biological activity is crucial for insights into conditions such as gout and other metabolic disorders.

- Molecular Formula : C₅H₇N₅O₃

- Molecular Weight : 185.14 g/mol

- CAS Registry Number : 6009-66-1

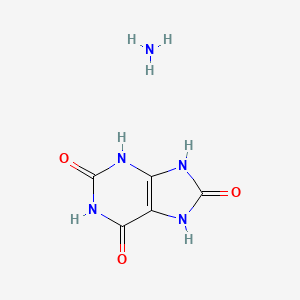

- Structure : The compound is characterized by a purine ring with oxo groups at positions 2, 6, and 8. Its structure can be represented as follows:

Role in Uric Acid Metabolism

Ammonium urate is the salt form of uric acid, the end product of purine metabolism in humans. Elevated levels of uric acid can lead to the formation of urate crystals, which are implicated in gout. The biological activity of ammonium urate includes:

- Urate Crystal Formation : Ammonium urate can crystallize in synovial fluid, contributing to inflammatory responses in gout patients.

- Biomarker Potential : Studies suggest that urinary levels of ammonium urate may serve as biomarkers for diagnosing and monitoring gout progression.

Therapeutic Implications

The compound is a target for therapeutic interventions aimed at managing hyperuricemia and gout. Research has focused on:

- Inhibiting Crystal Formation : Agents that inhibit the formation of urate crystals or promote their dissolution are being explored as potential treatments for gout.

- Anti-inflammatory Effects : Some studies indicate that modulating levels of ammonium urate may have anti-inflammatory effects beneficial in treating arthritis.

Case Study 1: Gout Management

A clinical study evaluated the effectiveness of a novel drug that reduces uric acid levels in patients with chronic gout. The results demonstrated a significant decrease in serum urate levels and a reduction in the frequency of gout attacks among participants treated with the drug compared to the control group.

Case Study 2: Biomarker Research

Another study investigated urinary ammonium urate levels as a biomarker for gout diagnosis. Researchers found that elevated urinary ammonium urate correlated with increased risk of acute gout flares, suggesting its utility in clinical settings.

Comparative Analysis

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Uric Acid | C₅H₄N₄O₃ | End product of purine metabolism; less soluble than ammonium urate. |

| Hypoxanthine | C₅H₄N₄O | Precursor in xanthine and uric acid synthesis; lacks oxo groups at positions 2 and 6. |

| Xanthine | C₇H₄N₄O₂ | Intermediate in purine metabolism; more soluble than ammonium urate. |

| Theobromine | C₇H₈N₄O₂ | Methylated derivative of xanthine; exhibits stimulant properties. |

Interactions and Mechanisms

Ammonium urate interacts with various biological pathways involved in purine metabolism and inflammation. Its unique structure allows it to participate in enzymatic reactions that regulate purine levels within the body.

科学的研究の応用

Biological Significance

Ammonium urate plays a crucial role in purine metabolism and has been associated with several biological processes:

- Uric Acid Metabolism : As a product of purine degradation, ammonium urate is integral to the understanding of conditions like gout and hyperuricemia. Elevated levels of uric acid can lead to crystallization in joints, causing inflammation and pain.

- Antioxidant Properties : Research indicates that urate may have antioxidant effects that could protect cells from oxidative stress. This property is under investigation for potential therapeutic applications in neurodegenerative diseases.

Pharmaceutical Applications

The therapeutic potential of ammonium urate has been explored in various contexts:

- Gout Treatment : Ammonium urate is directly involved in the management of gout by influencing uric acid levels in the body. Medications aimed at reducing uric acid production or promoting its excretion are critical for patients with gout.

- Kidney Stone Formation : Understanding the role of ammonium urate in kidney stone formation can help develop preventive strategies for patients prone to nephrolithiasis.

Research Applications

The compound has been utilized in several scientific studies:

- Metabolic Pathway Studies : Ammonium urate serves as a marker for studying purine metabolism pathways. Its synthesis and degradation are key components in metabolic research related to energy production and cellular function .

- Modeling Disease Mechanisms : It is used as a model compound in studies investigating the mechanisms underlying diseases such as diabetes and cardiovascular disorders where purine metabolism is disrupted.

Case Study 1: Gout Management

A clinical study investigated the efficacy of allopurinol in reducing serum uric acid levels in patients with chronic gout. The study found that patients receiving treatment showed significant reductions in serum levels of ammonium urate, leading to decreased frequency of gout attacks.

Case Study 2: Antioxidant Research

In vitro studies have demonstrated that ammonium urate exhibits scavenging activity against free radicals. This research suggests potential therapeutic roles for ammonium urate in conditions characterized by oxidative stress, such as Alzheimer's disease.

特性

IUPAC Name |

azane;7,9-dihydro-3H-purine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O3.H3N/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFYPMPFTYORPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)N1)NC(=O)NC2=O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064082 | |

| Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6009-66-1 | |

| Record name | Ammonium urate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6009-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, ammonium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006009661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium urate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。